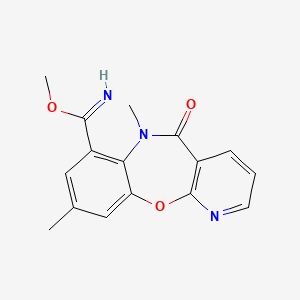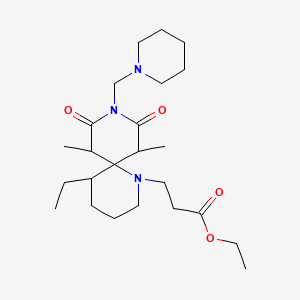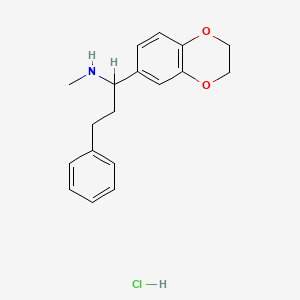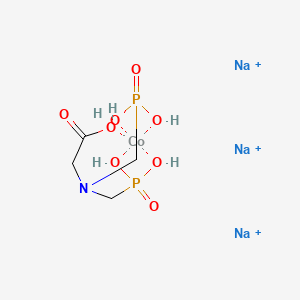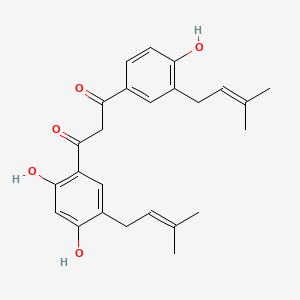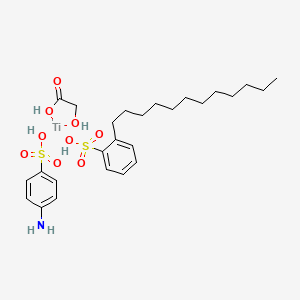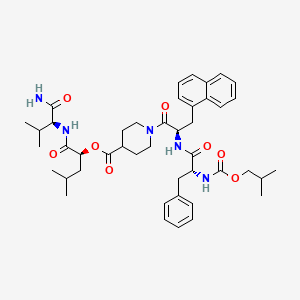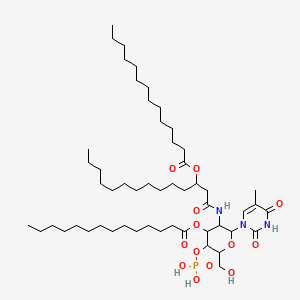
T-phosphoglucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-phosphoglucoside is a compound that belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. This compound is particularly interesting due to its potential applications in various fields such as chemistry, biology, and medicine. Glycosides like this compound are known for their role in various biological processes and their potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of T-phosphoglucoside typically involves the glycosylation of a suitable acceptor molecule with a phosphorylated sugar donor. This process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of protecting groups to ensure the selective formation of the glycosidic bond. Common reagents used in this process include glycosyl donors like glycosyl halides or trichloroacetimidates, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, forming the glycosidic bond under mild conditions. This method is advantageous as it reduces the need for protecting groups and harsh reaction conditions.
化学反应分析
Types of Reactions: T-phosphoglucoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups on the sugar moiety to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the sugar and the aglycone.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphorylated sugar acids, while hydrolysis can produce free sugars and phosphoric acid.
科学研究应用
T-phosphoglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: It serves as a model compound to study glycosylation processes and enzyme mechanisms.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of novel biomaterials and as a stabilizer in various formulations.
作用机制
T-phosphoglucoside can be compared with other glycosides such as:
Glucosides: These compounds have a glucose moiety attached to an aglycone. They are widely studied for their biological activities.
Phosphoglycosides: Similar to this compound, these compounds contain a phosphorylated sugar. They are important in cellular signaling and metabolism.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both glycosides and phosphorylated sugars. This dual functionality allows it to participate in a wider range of biological processes and makes it a valuable compound for research and industrial applications.
相似化合物的比较
- Genistein-7-O-phosphoglucoside
- Phosphodisaccharides
- Phosphoglycosylated peptides
属性
CAS 编号 |
130748-45-7 |
|---|---|
分子式 |
C53H96N3O13P |
分子量 |
1014.3 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate |
InChI |
InChI=1S/C53H96N3O13P/c1-5-8-11-14-17-20-22-25-28-31-34-37-46(59)66-43(36-33-30-27-24-19-16-13-10-7-3)39-45(58)54-48-50(68-47(60)38-35-32-29-26-23-21-18-15-12-9-6-2)49(69-70(63,64)65)44(41-57)67-52(48)56-40-42(4)51(61)55-53(56)62/h40,43-44,48-50,52,57H,5-39,41H2,1-4H3,(H,54,58)(H,55,61,62)(H2,63,64,65) |
InChI 键 |
RKIDXYXMBDSQCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)N2C=C(C(=O)NC2=O)C)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



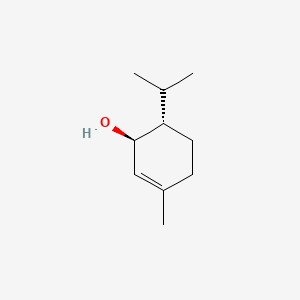
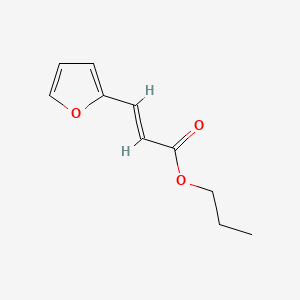
![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
